molecular formula C20H14Cl2N6O5S B1667473 Bozepinib CAS No. 1207993-83-6

Bozepinib

Cat. No.: B1667473
CAS No.: 1207993-83-6
M. Wt: 521.3 g/mol
InChI Key: ADWZQHLAYGEBHB-UHFFFAOYSA-N
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Description

Bozepinib is a potent antitumor compound that has shown significant efficacy against various cancer cell lines, particularly breast cancer stem cells. It is known for its selective inhibition of kinases involved in carcinogenesis, proliferation, and angiogenesis. This compound has demonstrated a therapeutic index of 11.0 against the MDA-MB-231 human breast cancer cell line in relation to the normal MCF-10A cell line .

Preparation Methods

Synthetic Routes and Reaction Conditions: Bozepinib is synthesized through a multi-step process involving the reaction of 2,6-dichloropurine with 1-(p-nitrobenzenesulfonyl)-1,2,3,5-tetrahydro-4,1-benzoxazepine. The reaction is typically carried out in the presence of triethylamine as a hydrochloride acid scavenger .

Industrial Production Methods: The industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: Bozepinib undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Bozepinib has a wide range of scientific research applications, including:

Mechanism of Action

Bozepinib exerts its effects by selectively inhibiting the HER-2 signaling pathway and the kinases JNK and ERK. It also inhibits AKT and VEGF, leading to anti-angiogenic and anti-migratory activities. This compound induces apoptosis and autophagy in cancer cells, contributing to its antitumor efficacy .

Comparison with Similar Compounds

    Salinomycin: Similar in its ability to target cancer stem cells.

    Lapatinib: Another HER-2 inhibitor used in breast cancer treatment.

    Trastuzumab: A monoclonal antibody targeting HER-2.

Uniqueness of Bozepinib: this compound is unique due to its multi-targeted approach, affecting several key pathways involved in cancer progression. Its ability to selectively target cancer stem cells and inhibit multiple kinases makes it a promising candidate for cancer therapy .

Properties

IUPAC Name

3-(2,6-dichloropurin-9-yl)-1-(4-nitrophenyl)sulfonyl-3,5-dihydro-2H-4,1-benzoxazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14Cl2N6O5S/c21-18-17-19(25-20(22)24-18)26(11-23-17)16-9-27(15-4-2-1-3-12(15)10-33-16)34(31,32)14-7-5-13(6-8-14)28(29)30/h1-8,11,16H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADWZQHLAYGEBHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OCC2=CC=CC=C2N1S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-])N4C=NC5=C4N=C(N=C5Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14Cl2N6O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

521.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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